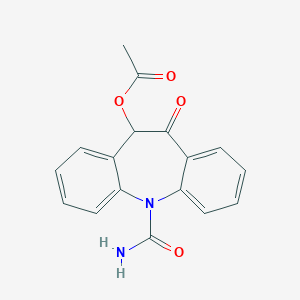
10-Acetyloxy Oxcarbazepine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 10-Acetyloxy Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which are fundamental to the functioning of the nervous system .
Mode of Action
This compound and its active metabolite, MHD, exert their anti-epileptic effects primarily through the blockade of voltage-gated sodium channels . By blocking these channels, they stabilize hyperexcited neuronal membranes, inhibit repetitive firing, and decrease the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Biochemical Pathways
Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine (also known as licarbazepine), by stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase . 10-hydroxycarbazepine subsequently undergoes glucuronidation (51%) or undergoes hydroxylation to form a dihydrodiol metabolite (28%) .
Pharmacokinetics
After oral ingestion, Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of Oxcarbazepine it is 60% . The plasma elimination half-life of Oxcarbazepine is 2 h . Thus, Oxcarbazepine is essentially a prodrug which is rapidly converted to its pharmacologically active 10-hydroxycarbazepine metabolite .
Result of Action
The blockade of voltage-sensitive sodium channels by this compound and its active metabolite, MHD, results in the stabilization of hyperexcited neuronal membranes, inhibition of repetitive firing, and decreased propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Action Environment
The efficacy of this compound can be influenced by several environmental factors. For instance, body weight and co-administration with enzyme-inducing antiepileptic drugs emerge as the most influential factors contributing to the pharmacokinetics of MHD . A positive correlation was observed between estimated glomerular filtration rate (eGFR) and the clearance of MHD in pediatric patients with epilepsy . Genetic polymorphisms also play a significant role in MHD clearance .
Biochemical Analysis
Biochemical Properties
This metabolite subsequently undergoes glucuronidation .
Cellular Effects
The pharmacologically active metabolite, 10-hydroxycarbazepine, shows potent antiepileptic activity in animal models comparable to that of carbamazepine . It exerts its effects by blockade of voltage-dependent sodium channels in the brain .
Molecular Mechanism
10-Acetyloxy Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-hydroxycarbazepine . This step is mediated by cytosolic arylketone reductases . The active metabolite, 10-hydroxycarbazepine, exerts its antiepileptic activity by blockade of voltage-dependent sodium channels in the brain .
Temporal Effects in Laboratory Settings
The release of this compound is prolonged, reaching 47.1% after 6 hours and 55% after 24 hours . In plasma, after a single oral administration of oxcarbazepine, the mean apparent elimination half-life (t½) of 10-hydroxycarbazepine in adults was 8–9 hours .
Dosage Effects in Animal Models
The therapeutic benefits of this compound are limited by its dose-dependent side effects . The pharmacokinetic characteristics of this compound were determined in an epileptic rat model and compared to intranasal this compound and oral this compound .
Metabolic Pathways
This compound undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine . This step is mediated by cytosolic arylketone reductases . 10-hydroxycarbazepine subsequently undergoes glucuronidation .
Transport and Distribution
After oral ingestion, this compound is rapidly absorbed . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg .
Subcellular Localization
Given that it is metabolized in the liver to its active metabolite, 10-hydroxycarbazepine , it is likely that it is localized in the liver cells where it undergoes metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetyloxy Oxcarbazepine typically involves the acetylation of Oxcarbazepine. The process begins with Oxcarbazepine, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Acetyloxy Oxcarbazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
10-Acetyloxy Oxcarbazepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research focuses on its role in the metabolism of Carbamazepine and its potential therapeutic effects.
Industry: It is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Carbamazepine: A structurally related compound used as an anticonvulsant.
Oxcarbazepine: Another related compound with similar therapeutic uses.
Eslicarbazepine Acetate: A newer derivative with improved pharmacokinetic properties
Uniqueness: 10-Acetyloxy Oxcarbazepine is unique due to its specific acetylated structure, which makes it an important intermediate in the synthesis of Carbamazepine metabolites. Its distinct chemical properties and reactivity profile set it apart from other similar compounds .
Properties
IUPAC Name |
(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWJEEHQNGPADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552124 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113952-21-9 | |
| Record name | 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
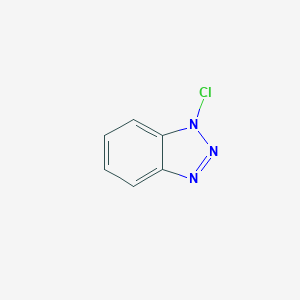
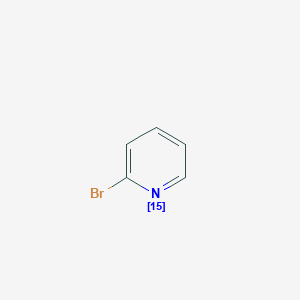


![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

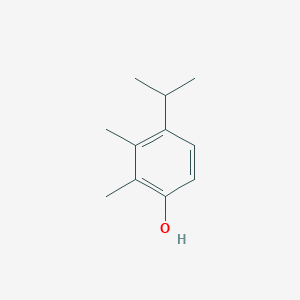
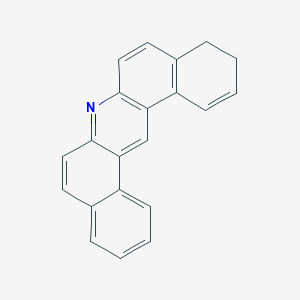
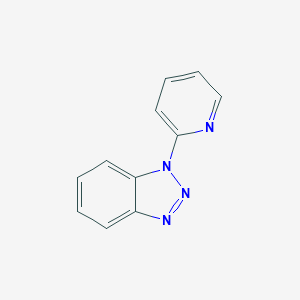
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
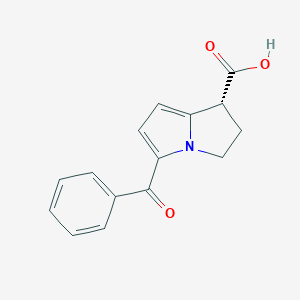
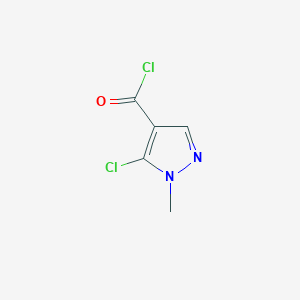
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
